molecular formula C20H22N2O2S B2981380 (E)-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylethenesulfonamide CAS No. 1396890-85-9

(E)-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylethenesulfonamide

Cat. No.: B2981380
CAS No.: 1396890-85-9
M. Wt: 354.47
InChI Key: LDKYKYCHCYJNJU-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylethenesulfonamide is a synthetic sulfonamide derivative intended for research applications. This compound features a distinct molecular architecture combining a sulfonamide group, a rigid alkyne linker, and a benzyl(methyl)amino moiety. The (E)-configured ethenesulfonamide group is a key functional group, as sulfonamides are known to exhibit a wide spectrum of biological activities and are frequently explored in medicinal chemistry for their potential as enzyme inhibitors . The incorporation of a benzyl(methyl)amino group connected via a but-2-yn-1-yl linker is a structural motif present in compounds investigated for neurological targets, suggesting potential research applications in the study of the central nervous system . The presence of the alkyne spacer group may contribute to the molecule's overall conformation and interaction with biological systems. Researchers can utilize this compound as a chemical reference standard, a building block for further synthetic elaboration, or as a candidate for in vitro biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-22(18-20-12-6-3-7-13-20)16-9-8-15-21-25(23,24)17-14-19-10-4-2-5-11-19/h2-7,10-14,17,21H,15-16,18H2,1H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKYKYCHCYJNJU-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNS(=O)(=O)C=CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC#CCNS(=O)(=O)/C=C/C1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylethenesulfonamide is a synthetic compound with potential therapeutic applications. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

 E N 4 benzyl methyl amino but 2 yn 1 yl 2 phenylethenesulfonamide\text{ E N 4 benzyl methyl amino but 2 yn 1 yl 2 phenylethenesulfonamide}

Key Properties:

  • Molecular Formula: C20H22N2O2S
  • Molecular Weight: 350.47 g/mol
  • IUPAC Name: N-[4-(benzyl(methyl)amino)but-2-ynyl]-2-phenylethenesulfonamide

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological pathways. The sulfonamide group may contribute to its binding affinity and selectivity towards certain targets, which is crucial for its potential therapeutic effects.

Biological Activity

Research indicates that (E)-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylethenesulfonamide exhibits several biological activities:

  • Inhibition of Enzymatic Activity:
    • The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic neurotransmission .
  • Antimicrobial Properties:
    • Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-cancer Potential:
    • There is emerging evidence that compounds with similar structures exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This aspect warrants further exploration in clinical settings .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of (E)-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylethenesulfonamide:

StudyFocusFindings
AChE InhibitionDemonstrated significant inhibition of AChE activity, suggesting potential for Alzheimer's treatment.
Antimicrobial ActivityShowed effectiveness against various bacterial strains, indicating possible use as an antibiotic.
Apoptosis InductionInduced apoptosis in specific cancer cell lines, highlighting anti-cancer potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide (10-C10)
  • Key Features :
    • But-2-yn-1-yl linker with a dihydroisoxazolyloxy substituent.
    • Quaternary ammonium group and tetrahydroacridine moiety.
  • Comparison: The target compound replaces the dihydroisoxazolyloxy and tetrahydroacridine groups with a benzyl(methyl)amino group and phenylsulfonamide. Synthesis yield for 10-C10 was low (10%), suggesting challenges in introducing complex substituents on the alkyne backbone .
b. (E)-N-(2-Ethylbut-2-en-1-yl)-N-(phenylsulfonyl)benzenesulfonamide (4a) and N-(2,2-Diphenylvinyl)-N-(phenylsulfonyl)benzenesulfonamide (4b)
  • Key Features :
    • Sulfonamide core with ethene (4a) or diphenylethene (4b) linkers.
    • Synthesized via GP1 method, purified via chromatography .
  • Comparison: The target compound’s alkyne linker may confer rigidity compared to the flexible ethene in 4a/4b, influencing molecular conformation and interaction kinetics.

Physicochemical and Interaction Profiles

Parameter Target Compound 10-C10 4a/4b
Linker Type But-2-yn-1-yl (rigid alkyne) But-2-yn-1-yl Ethene or diphenylethene (flexible)
Key Substituents Benzyl(methyl)amino, phenylsulfonamide Dihydroisoxazolyloxy, tetrahydroacridine Phenylsulfonyl
Synthetic Yield Not reported 10% Not reported
Potential Interactions Hydrogen bonding (sulfonamide), π-π stacking (phenyl) Ionic (quaternary ammonium), π-π Sulfonamide H-bonding, van der Waals

Research Implications and Gaps

  • Synthesis Optimization: Lessons from 10-C10’s low yield suggest prioritizing milder conditions or protective group strategies for the alkyne-amino conjugation.
  • Biological Potential: While 10-C10’s tetrahydroacridine moiety targets cholinesterases, the target compound’s benzyl(methyl)amino group could modulate CNS penetration or protein binding .

Q & A

Q. Table 1: Representative Analytical Data for Sulfonamide Derivatives

ParameterMethodTypical ObservationsReference
Melting PointDifferential Scanning Calorimetry>300°C (decomposition)
PurityHPLC-UV (254 nm)≥95%
Molecular WeightHRMS (ESI+)[M+H]⁺ matching theoretical mass

Advanced: How can crystallographic data resolve structural ambiguities in sulfonamide derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry. For example:

  • Data Collection : Use a Stoe IPDS diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with φ scans at 293 K. Absorption correction (Gaussian method) minimizes errors from crystal irregularities .
  • Refinement : SHELXL refines structures via least-squares minimization. Key parameters include R-factor convergence (<0.05) and validation of hydrogen-bonding networks (e.g., O—H···N interactions) .
  • Challenges : Discrepancies between experimental and DFT-calculated bond lengths (e.g., C≡C vs. C—C) may arise from crystal packing effects. SHELX’s robust handling of high-resolution data mitigates such issues .

Advanced: How are π-π stacking interactions analyzed in sulfonamide crystal lattices?

Methodological Answer:
In analogous compounds, π-π interactions are quantified using:

  • Distance/Angle Metrics : Aromatic centroid distances <4.0 Å and dihedral angles <10° indicate significant stacking. For example, benzene rings in similar structures exhibit centroid distances of 3.7–3.9 Å .
  • Hirshfeld Surface Analysis : Visualizes contact contributions (e.g., C···C vs. H···H interactions) using CrystalExplorer. This confirms packing efficiency and stability .
  • DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G**) compare experimental geometries with gas-phase conformers to isolate crystal-packing effects .

Advanced: How to address discrepancies between X-ray diffraction and computational structural data?

Methodological Answer:
Contradictions often arise from:

  • Thermal Motion : Anisotropic displacement parameters (ADPs) in SHELXL refine atomic vibrations, reducing positional errors .
  • Solvent Effects : PLATON SQUEEZE removes disordered solvent molecules distorting bond lengths .
  • Conformational Flexibility : Compare multiple crystal structures or perform variable-temperature XRD to assess dynamic behavior. For rigid sulfonamides, deviations >0.05 Å in bond lengths warrant re-examination of refinement constraints .

Basic: What are key considerations in designing biological activity assays for sulfonamide derivatives?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, cholinesterases). For example, Schiff base sulfonamides show antimicrobial activity via metal chelation .
  • Assay Design :
    • Inhibition Assays : Use spectrophotometric methods (e.g., Ellman’s reagent for cholinesterase activity) with IC₅₀ determination via nonlinear regression .
    • MIC Testing : Broth microdilution (96-well plates) against Gram-positive/negative strains, with ampicillin as a positive control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.